3-benzyl-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 3-benzyl-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative featuring a benzyl group at position 3, a thioether linkage at position 2 connected to a 1,2,4-oxadiazole ring substituted with a 2-chlorophenyl group.
Properties
IUPAC Name |
3-benzyl-2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O2S2/c23-16-9-5-4-8-15(16)20-25-18(29-26-20)13-31-22-24-17-10-11-30-19(17)21(28)27(22)12-14-6-2-1-3-7-14/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLFTGUSJUILHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one generally involves multi-step reactions, often starting with the formation of the thieno[3,2-d]pyrimidin-4(3H)-one core. Common reagents include 2-aminothiophene derivatives and appropriate chlorinated intermediates. Reaction conditions typically involve catalytic amounts of acids or bases, with heat applied to drive the reaction to completion. The 1,2,4-oxadiazole group can be introduced through cyclization reactions involving appropriate nitriles and hydrazine derivatives under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the synthesis might be scaled up by employing continuous flow reactors, which offer better control over reaction parameters and improved safety profiles. Industrial production often aims to optimize yields, purity, and cost-effectiveness, ensuring the availability of necessary reagents and advanced purification techniques like chromatography.
Chemical Reactions Analysis
2.1. Thioether Functionalization
The methylthio group exhibits nucleophilic reactivity:
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Oxidation : Treatment with H₂O₂ in acetic acid converts the thioether (–S–) to a sulfone (–SO₂–) or sulfoxide (–SO–) .
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form sulfonium salts .
Table 2: Thioether Reactions
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Oxidation to sulfone | 30% H₂O₂, AcOH, RT, 6h | Sulfone derivative | |
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 4h | Sulfonium iodide |
2.2. Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring participates in:
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Nucleophilic Substitution : The 5-position undergoes reactions with amines or hydrazines to form triazole or amidine derivatives .
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Electrophilic Aromatic Substitution : The 2-chlorophenyl group directs electrophiles (e.g., NO₂⁺) to meta positions under nitrating conditions .
Table 3: Oxadiazole Transformations
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 2h | 3-Nitro-2-chlorophenyl derivative | |
| Hydrazine attack | NH₂NH₂, EtOH, reflux, 3h | Triazolo-oxadiazole hybrid |
2.3. Thieno[3,2-d]pyrimidinone Core Modifications
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C-4 Carbonyl Reactivity : The 4-oxo group is susceptible to nucleophilic attack, enabling conversion to thiones (via PCl₅) or imines (with NH₃) .
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Electrophilic Substitution : Bromination at C-5 or C-7 positions using Br₂ in acetic acid .
Table 4: Core Modifications
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Thionation | PCl₅, toluene, reflux, 12h | 4-Thione analog | |
| Bromination | Br₂, AcOH, RT, 2h | 5-Bromo derivative |
Stability and Degradation
Scientific Research Applications
Structural Representation
The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of quinazolinones, including this compound, exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of cell wall synthesis or interference with metabolic pathways, making it a candidate for developing new antibiotics.
Antitumor Properties
Compounds similar to 3-benzyl-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one have shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated that these compounds can induce apoptosis and cause cell cycle arrest in various cancer cell lines .
Anti-inflammatory Effects
The oxadiazole moiety is known for its anti-inflammatory effects. Research has suggested that derivatives containing this functional group can modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of quinazolinone derivatives, this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth at low concentrations, demonstrating its potential as a lead compound for antibiotic development.
Study 2: Antitumor Mechanism
Another investigation focused on the antitumor properties of this compound revealed its ability to induce apoptosis in human breast cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and found that treatment with the compound resulted in G0/G1 phase arrest, indicating its potential as an anticancer agent .
Study 3: Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of various oxadiazole derivatives, including the compound . Results showed that it significantly reduced pro-inflammatory cytokine levels in vitro, suggesting that it may be useful in treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action involves interaction with molecular targets through binding to active sites, primarily driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. These interactions can modulate the activity of biological macromolecules, impacting biochemical pathways and resulting in physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related thienopyrimidinone and oxadiazole derivatives (Table 1). Key differences lie in substituent patterns, which critically impact physicochemical and biological properties.
Table 1: Comparative Analysis of Thienopyrimidinone Derivatives
Key Observations:
The 2-chlorophenyl group on the oxadiazole ring in the target compound may improve binding affinity to electron-deficient targets compared to phenyl-substituted analogues in .
Steric and Electronic Modifications :
Biological Activity
3-benzyl-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that has garnered attention in the field of medicinal chemistry. This compound integrates multiple pharmacologically active moieties, including a thieno[3,2-d]pyrimidine backbone and a 1,2,4-oxadiazole ring, which contribute to its diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 467.0 g/mol. The structure features significant functional groups that enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 467.0 g/mol |
| CAS Number | 1040670-70-9 |
Biological Activities
Research into the biological activity of this compound has revealed several promising effects:
Antimicrobial Activity
Several studies have demonstrated that compounds containing the thieno[3,2-d]pyrimidine and oxadiazole moieties exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds similar in structure have shown efficacy against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the oxadiazole ring is often linked to enhanced antibacterial activity due to its ability to disrupt bacterial cell wall synthesis .
Antitumor Activity
The compound's structural features suggest potential antitumor effects:
- Mechanisms of Action : Studies indicate that derivatives with similar frameworks can induce apoptosis in cancer cells and inhibit key enzymes involved in tumor progression . The thieno[3,2-d]pyrimidine structure has been associated with selective cytotoxicity against various cancer cell lines.
Anti-inflammatory Properties
The incorporation of the oxadiazole moiety may also impart anti-inflammatory effects:
- Inhibition of Inflammatory Pathways : Research has shown that related compounds can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation .
Case Studies
-
Antimicrobial Evaluation :
A study evaluated a series of thieno[3,2-d]pyrimidine derivatives against bacterial strains. The compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL against various pathogens, indicating substantial antibacterial potential compared to standard antibiotics . -
Antitumor Screening :
In vitro assays demonstrated that derivatives similar to this compound could inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to cell cycle arrest at the G1 phase and subsequent apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Construct the thieno[3,2-d]pyrimidin-4(3H)-one core via cyclization of substituted thiophene precursors using thiourea or thioamides under acidic conditions .
- Step 2 : Introduce the 1,2,4-oxadiazole moiety by coupling a 2-chlorophenyl-substituted amidoxime with the thienopyrimidinone intermediate via a nucleophilic substitution or Mitsunobu reaction .
- Step 3 : Attach the benzyl group via alkylation or thiol-ene "click" chemistry to finalize the structure .
Key challenges include optimizing reaction temperatures (80–120°C) and catalysts (e.g., DCC or EDCI) for coupling efficiency .
Q. Which spectroscopic techniques are critical for confirming the structure?
- X-ray crystallography : Resolves the crystal lattice and hydrogen bonding networks (e.g., N–H···O/S interactions in oxadiazole-thienopyrimidine hybrids) .
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm; thioether S–CH₂ at δ 3.8–4.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C₂₁H₁₅ClN₄O₂S₂ expected at m/z 475.03) .
Q. What in vitro assays evaluate the biological activity of such compounds?
- Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the 1,2,4-oxadiazole moiety?
- Solvent selection : Use DMF or THF to enhance amidoxime reactivity .
- Catalyst screening : Compare Pd(OAc)₂ vs. CuI for cross-coupling efficiency .
- Reaction monitoring : Employ TLC or LC-MS to track intermediate formation and minimize side products (e.g., oxadiazole ring-opening) .
Q. How to resolve low yields during thienopyrimidinone-oxadiazole coupling?
- Protecting group strategy : Temporarily shield reactive sites (e.g., tert-butyl groups on sulfur) to prevent undesired thiol oxidation .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h while improving yield by 15–20% .
- Purification optimization : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product .
Q. How to design SAR studies focusing on the 2-chlorophenyl substituent?
- Analog synthesis : Replace 2-chlorophenyl with 4-fluorophenyl or nitro groups to assess electronic effects .
- Activity correlation : Compare IC₅₀ values against EGFR mutants (e.g., L858R vs. T790M) to identify substituent-dependent potency .
- Computational docking : Map substituent interactions with kinase active sites (e.g., hydrophobic pockets near Phe-723 in EGFR) .
Q. What computational methods predict binding affinity with target enzymes?
- Molecular docking (AutoDock Vina) : Simulate ligand-enzyme binding using PDB structures (e.g., 1M17 for EGFR) .
- Molecular dynamics (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns simulations .
- QSAR modeling : Relate substituent descriptors (e.g., logP, polar surface area) to bioactivity data .
Q. How to assess the compound’s stability under varying pH and temperature?
Q. What challenges arise in characterizing hydrogen bonding networks in its crystal structure?
- Crystal growth : Slow evaporation from DMSO/water mixtures yields diffraction-quality crystals .
- Data refinement : Resolve disorder in benzyl or oxadiazole groups using SHELXL with anisotropic displacement parameters .
- Hydrogen bond analysis : Measure bond lengths (e.g., N–H···O ≈ 2.8–3.0 Å) and angles (>150°) to validate interactions .
Q. How to address discrepancies in biological activity data across studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
